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Get Quote

Executive Summary: The Lipophilic Protonophore
Challenge
In the search for safe mitochondrial uncouplers to treat metabolic dysfunction-associated

steatohepatitis (MASH) and obesity, 2,4-Dinitro-6-(1-methylheptyl)phenol (hereafter referred

to as DNHP) represents a critical case study in Structure-Activity Relationship (SAR).

DNHP is the active hydrolysis product of the agricultural fungicide Dinocap. While historically

used for crop protection, its chemical structure—a classic dinitrophenol core modified with a

branched lipophilic tail—offers vital data points for medicinal chemists. This guide objectively

compares DNHP against the archetypal 2,4-Dinitrophenol (DNP) and the modern benchmark

BAM15, analyzing how the 1-methylheptyl tail alters mitochondrial specificity, membrane

residence time, and the therapeutic index (TI).

Key Insight: The addition of the 1-methylheptyl group significantly increases lipophilicity (
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) compared to 2,4-DNP. While this enhances membrane association, it introduces complex
pharmacokinetic challenges regarding albumin binding and cytotoxicity that modern
alternatives like BAM15 aim to resolve.

Mechanism of Action & SAR Logic
The Protonophore Cycle
DNHP functions as a protonophore. It cycles between the mitochondrial intermembrane space

(IMS) and the matrix, dissipating the proton motive force (

) as heat rather than ATP synthesis.

Figure 1: Protonophore Mechanism of Action This diagram illustrates the catalytic cycle of

DNHP within the Inner Mitochondrial Membrane (IMM).

Figure 1: The DNHP molecule shuttles protons across the IMM, bypassing ATP Synthase.
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SAR Analysis: The 1-Methylheptyl Tail
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The defining feature of DNHP is the C8 branched alkyl chain at the ortho position (relative to

the hydroxyl group).

Lipophilicity (

):

2,4-DNP:

. Rapidly absorbed but also rapidly cleared; high systemic toxicity (hyperthermia) due to
lack of tissue specificity.

DNHP:

. The 1-methylheptyl tail anchors the molecule in lipid bilayers.

pKa Modulation: The electron-withdrawing nitro groups lower the pKa of the phenol, allowing

it to exist as both an anion and a neutral species at physiological pH (essential for the cycle).

The alkyl group has a mild electron-donating effect but primarily influences steric bulk and

solubility.

Figure 2: SAR Decision Tree Impact of structural modifications on therapeutic outcomes.

Figure 2: How the alkyl tail modifies the pharmacological profile of the DNP core.
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This section contrasts DNHP with the industry standard (DNP) and the modern therapeutic

candidate (BAM15).

Table 1: Physicochemical & Biological Comparison

Feature 2,4-DNP (Classic)
DNHP (1-
methylheptyl
isomer)

BAM15 (Modern)

Structure Unsubstituted Phenol Branched Alkyl Phenol Pyrazine-based

Primary Use Research / Toxic Ref.
Agrochemical

(Fungicide)
Metabolic Research

Uncoupling Potency

(EC50)

High (Low

M range)

High (Low

M range)
Moderate-High

Mitochondrial

Specificity
Low (Affects PM*)

Moderate (Lipophilic

anchor)
High (Mito-specific)

Cytotoxicity Window Very Narrow (TI < 2) Narrow (TI ~2-5) Wide (TI > 15)

Plasma Half-life
Short (Rapid

elimination)

Long (High protein

binding)
Short/Moderate

Key Risk Acute Hyperthermia
Cataractogenesis /

Repro-tox
Low oral bioavailability

*PM = Plasma Membrane (depolarization of PM leads to off-target toxicity).

Technical Analysis[1][2][3][4]
DNP causes rapid, systemic uncoupling leading to fatal hyperthermia because it depolarizes

plasma membranes as well as mitochondria.

DNHP shows improved mitochondrial retention due to the tail. However, highly lipophilic

DNPs (like DNHP) strongly bind to plasma albumin. This creates a reservoir effect—the

"free" drug concentration is low, but the total body burden is high. This can lead to chronic

toxicities (e.g., cataracts, a known side effect of Dinocap exposure) rather than just acute

heat production.
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BAM15 avoids the plasma membrane depolarization entirely, offering a much safer safety

profile, though it struggles with oral bioavailability due to solubility issues.

Experimental Protocols (Self-Validating)
To evaluate DNHP in your own lab, use the Seahorse XF Mito Stress Test. This protocol

includes built-in quality controls to ensure data integrity.

Protocol: Mitochondrial Uncoupling Assessment
Objective: Determine the EC50 of DNHP uncoupling vs. cytotoxicity.

Reagents:
Cell Line: HepG2 or C2C12 myoblasts (Standard metabolic models).

Assay Medium: XF DMEM (pH 7.4), supplemented with 10 mM Glucose, 1 mM Pyruvate, 2

mM Glutamine.

Compounds:

DNHP (Stock 10 mM in DMSO).

Oligomycin (ATP Synthase inhibitor).

FCCP (Positive Control).

Rotenone/Antimycin A (ETC inhibitors).

Workflow:
Seeding: Seed cells at 20,000 cells/well in XF96 plate 24h prior.

Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

Injection A (Oligomycin 1.5

M): Inhibits ATP synthesis. Validation: OCR should drop significantly. Remaining OCR is
"Proton Leak."
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Injection B (DNHP Titration): Inject varying concentrations of DNHP (e.g., 0.1, 0.5, 1.0, 5.0,

10

M).

Validation: If DNHP is working, OCR will rise rapidly (Maximal Respiration).

Warning: If OCR drops immediately after injection, the dose is cytotoxic (membrane lysis

or complex inhibition).

Injection C (Rot/AA): Shuts down ETC. Validation: OCR must drop to non-mitochondrial

background levels.

Data Calculation:
Plot OCR vs. [DNHP].

The peak of the bell-shaped curve is the Maximal Uncoupling Dose.

The drop-off after the peak indicates Mitochondrial Toxicity (depolarization beyond recovery).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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